molecular formula C17H15N3O4S2 B12198698 N-(5-(benzylsulfonyl)-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide

N-(5-(benzylsulfonyl)-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide

Cat. No.: B12198698
M. Wt: 389.5 g/mol
InChI Key: XGXTUOXLOSAQPF-UHFFFAOYSA-N
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Description

N-(5-(benzylsulfonyl)-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This particular compound features a benzylsulfonyl group attached to a thiadiazole ring, which is further connected to a methoxybenzamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(benzylsulfonyl)-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazide derivatives with oxidizing agents such as hydrogen peroxide or bromine.

    Introduction of Benzylsulfonyl Group: The benzylsulfonyl group can be introduced via sulfonylation reactions using benzyl chloride and a suitable sulfonating agent like sulfuric acid or chlorosulfonic acid.

    Attachment of Methoxybenzamide Moiety: The final step involves the coupling of the thiadiazole derivative with 3-methoxybenzoyl chloride in the presence of a base like triethylamine or pyridine to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-(benzylsulfonyl)-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The methoxy group on the benzamide moiety can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide or thiol derivatives.

    Substitution: Various substituted benzamide derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer, bacterial infections, and inflammatory conditions.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(5-(benzylsulfonyl)-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or DNA, leading to inhibition of enzyme activity, receptor modulation, or DNA intercalation.

    Pathways Involved: It may interfere with cellular processes such as signal transduction, cell cycle regulation, and apoptosis, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide
  • N-(5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide
  • N-(5-(phenylsulfonyl)-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide

Uniqueness

N-(5-(benzylsulfonyl)-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide is unique due to the presence of the benzylsulfonyl group, which imparts distinct chemical and biological properties compared to its analogs. This structural feature may enhance its ability to interact with specific biological targets, leading to improved efficacy in its applications.

Properties

Molecular Formula

C17H15N3O4S2

Molecular Weight

389.5 g/mol

IUPAC Name

N-(5-benzylsulfonyl-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide

InChI

InChI=1S/C17H15N3O4S2/c1-24-14-9-5-8-13(10-14)15(21)18-16-19-20-17(25-16)26(22,23)11-12-6-3-2-4-7-12/h2-10H,11H2,1H3,(H,18,19,21)

InChI Key

XGXTUOXLOSAQPF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=NN=C(S2)S(=O)(=O)CC3=CC=CC=C3

Origin of Product

United States

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